5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Vorbereitungsmethoden
The synthesis of 5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid involves several steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with a suitable amine in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran at low temperatures, followed by heating to room temperature and further to 70°C. The product is then purified by adjusting the pH with hydrochloric acid .
Analyse Chemischer Reaktionen
5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds with active centers of cell constituents, interfering with normal cell processes. This interaction is facilitated by the presence of functional groups such as the carbonyl and amine groups .
Vergleich Mit ähnlichen Verbindungen
5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid can be compared with other quinoline derivatives such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound also contains a quinoline ring but differs in its substituents, leading to different chemical and biological properties.
N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid: Another quinoline derivative with distinct functional groups that confer unique biological activities.
Eigenschaften
CAS-Nummer |
64483-79-0 |
---|---|
Molekularformel |
C15H19NO3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
5-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pentanoic acid |
InChI |
InChI=1S/C15H19NO3/c1-16-13-8-6-11(4-2-3-5-15(18)19)10-12(13)7-9-14(16)17/h6,8,10H,2-5,7,9H2,1H3,(H,18,19) |
InChI-Schlüssel |
QQQBAQRGOLXMDL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.